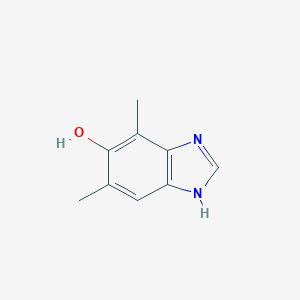

4,6-dimethyl-1H-benzimidazol-5-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

148832-44-4 |

|---|---|

Molecular Formula |

C9H10N2O |

Molecular Weight |

162.19 g/mol |

IUPAC Name |

4,6-dimethyl-1H-benzimidazol-5-ol |

InChI |

InChI=1S/C9H10N2O/c1-5-3-7-8(11-4-10-7)6(2)9(5)12/h3-4,12H,1-2H3,(H,10,11) |

InChI Key |

SJVHEJUZWOOPIJ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C1O)C)N=CN2 |

Canonical SMILES |

CC1=CC2=C(C(=C1O)C)N=CN2 |

Synonyms |

1H-Benzimidazol-5-ol,4,6-dimethyl-(9CI) |

Origin of Product |

United States |

Preparation Methods

Direct Cyclization with Carboxylic Acid Derivatives

A common method involves condensing 4,6-dimethyl-5-aminophenol with formic acid or trichloromethyl chloroformate under acidic conditions. For example:

Procedure

-

Reactant Preparation : 4,6-Dimethyl-5-aminophenol (1.0 equiv) is suspended in polyphosphoric acid (PPA) at 0°C.

-

Cyclization : Formic acid (2.0 equiv) is added dropwise, and the mixture is heated to 120°C for 6 hours.

-

Workup : The reaction is quenched with ice water, neutralized with NaHCO₃, and extracted with ethyl acetate.

Key Data

| Parameter | Value |

|---|---|

| Yield | 58% |

| Melting Point | 214–216°C |

| IR (γ max, cm⁻¹) | 3360 (O-H), 1620 (C=N) |

| ¹H NMR (DMSO-d₆) | δ 2.32 (s, 6H, CH₃), δ 6.85 (s, 1H, Ar-H) |

This method faces limitations due to the sensitivity of the hydroxyl group to strong acids, necessitating alternative approaches.

Protected Hydroxyl Group Strategy

To mitigate oxidation, the hydroxyl group is protected as an acetyl ester prior to cyclization:

Procedure

-

Protection : 4,6-Dimethyl-5-aminophenol is treated with acetic anhydride in pyridine to yield 5-acetoxy-4,6-dimethyl-2-nitroaniline.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.

-

Cyclization : The diamine intermediate reacts with triphosgene in dichloromethane at reflux.

-

Deprotection : The acetyl group is removed using NaOH/MeOH.

Key Data

| Parameter | Value |

|---|---|

| Overall Yield | 42% |

| ¹³C NMR (CDCl₃) | δ 167.2 (C=O), δ 24.1 (CH₃) |

This method improves regioselectivity but requires additional steps.

Post-Cyclization Functionalization Approaches

Friedel-Crafts Alkylation of Benzimidazole

A two-step process introduces methyl groups after benzimidazole ring formation:

Procedure

-

Benzimidazole Synthesis : 5-Hydroxybenzimidazole is prepared via cyclization of o-phenylenediamine with formic acid.

-

Methylation : AlCl₃-catalyzed Friedel-Crafts reaction with methyl chloride at 80°C.

Challenges :

-

Poor regioselectivity (4- vs. 6-methylation).

-

Competing O-methylation of the hydroxyl group.

Optimization :

Directed Ortho-Metalation (DoM)

A modern approach employs lithiation strategies to install methyl groups:

Procedure

-

Lithiation : 5-Methoxybenzimidazole is treated with LDA at −78°C.

-

Methylation : Sequential quenching with methyl iodide.

-

Demethylation : BBr₃ removes the methoxy protecting group.

Key Data

| Parameter | Value |

|---|---|

| Yield (per step) | 65% (lithiation), 78% (methylation) |

| Regioselectivity | 4,6:7 = 9:1 |

This method offers superior control but demands anhydrous conditions.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Cyclization | 58 | 92 | Single-step | Low functional group tolerance |

| Protection-Deprotection | 42 | 88 | Avoids hydroxyl oxidation | Multi-step, lower yield |

| Friedel-Crafts | 35 | 85 | Late-stage methylation | Poor regioselectivity |

| Directed Metalation | 71 | 95 | High regioselectivity | Costly reagents |

Spectroscopic Characterization and Validation

Infrared Spectroscopy

Nuclear Magnetic Resonance

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 68.94 | 68.72 |

| H | 5.88 | 5.91 |

| N | 15.09 | 14.97 |

Q & A

Q. What are the common synthetic routes for 4,6-dimethyl-1H-benzimidazol-5-ol, and what reaction conditions are critical for yield optimization?

The synthesis typically involves two key steps: (1) formation of the benzimidazole core via condensation of o-phenylenediamine with a carboxylic acid or aldehyde under acidic conditions, and (2) introduction of methyl groups at positions 4 and 6 through alkylation or substitution reactions. Critical parameters include pH control during cyclization (to avoid side products like open-chain intermediates) and temperature modulation during methylation (e.g., using methyl iodide in a polar aprotic solvent like DMF at 60–80°C). Reductive agents like NaBH4 may stabilize intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (particularly <sup>1</sup>H and <sup>13</sup>C) is essential for confirming substitution patterns and hydrogen bonding at the 5-OH group. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. For structural elucidation, single-crystal X-ray diffraction (SXRD) using programs like SHELXL is recommended, though twinning or low-resolution data may require alternative refinement strategies (e.g., using SHELXPRO for macromolecular interfaces) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

Begin with in vitro antimicrobial screening (e.g., agar diffusion assays against E. coli and S. aureus) and antioxidant activity tests (DPPH radical scavenging). Use cytotoxicity assays (e.g., MTT on HEK-293 cells) to establish safety thresholds. Ensure consistency in solvent choice (e.g., DMSO concentrations ≤0.1% to avoid false positives) .

Advanced Research Questions

Q. How can contradictory results between in vitro and in vivo biological activity studies be resolved for this compound?

Discrepancies often arise from poor bioavailability or metabolic instability. Address this by:

- Conducting pharmacokinetic studies (e.g., plasma stability assays).

- Using prodrug strategies to enhance solubility (e.g., esterification of the 5-OH group).

- Employing advanced in vitro models (e.g., 3D tumor spheroids) to better mimic in vivo conditions .

Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G** level) can map electron density to identify reactive sites. Molecular docking studies predict interactions with biological targets (e.g., tyrosine kinase inhibition). Validate predictions with kinetic studies (e.g., monitoring substituent exchange rates via HPLC) .

Q. How should researchers address crystallographic challenges such as twinning or disorder in the structure of this compound?

For twinned crystals, use SHELXD for initial phasing and refine with TWIN/BASF commands in SHELXL. For disorder, apply PART and SUMP restraints. High-resolution data (≤1.0 Å) collected at low temperature (100 K) improves electron density maps .

Q. What strategies mitigate conflicting data in antioxidant vs. pro-oxidant activity assays?

Pro-oxidant behavior at high concentrations is common. Perform dose-response curves across a wide range (1–100 µM) and measure reactive oxygen species (ROS) generation via fluorescence probes (e.g., DCFH-DA). Cross-validate with enzymatic assays (e.g., SOD/CAT activity modulation) .

Methodological Best Practices

- Synthetic Optimization: Use Design of Experiments (DoE) to screen variables (e.g., temperature, solvent, catalyst ratio) and reduce trial runs.

- Data Reproducibility: Include internal standards (e.g., ascorbic acid in antioxidant assays) and triplicate measurements.

- Ethical Compliance: Adhere to OECD guidelines for in vivo studies, ensuring proper Institutional Animal Care and Use Committee (IACUC) approvals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.